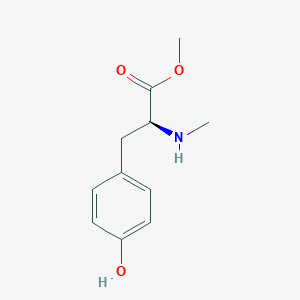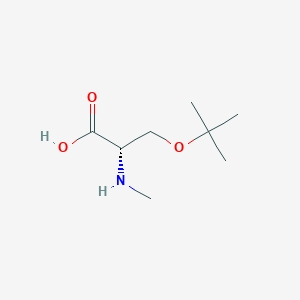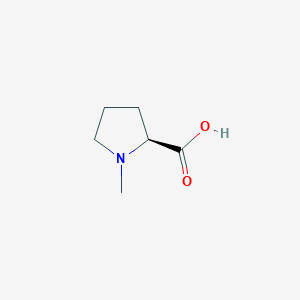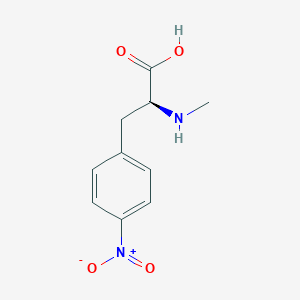
Chlorhydrate de N-Z-1,5-pentanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Z-1,5-pentanediamine hydrochloride” is a chemical compound with a linear formula of C6H5CH2OCONH(CH2)5NH2 · HCl . It is also known as N-Z-1,5-diaminopentane hydrochloride or Benzyl N-(5-aminopentyl)carbamate hydrochloride . It has a molecular weight of 272.77 .
Synthesis Analysis
The synthesis of “N-Z-1,5-pentanediamine hydrochloride” involves the introduction of a pentamethylene linker . It is also used in the synthesis of a polyamine . A study has shown that it can be recovered from 1,5-pentanediamine (PDA) fermentation broth using a cation exchange resin and purified by crystallization .
Molecular Structure Analysis
The linear formula of “N-Z-1,5-pentanediamine hydrochloride” is C6H5CH2OCONH(CH2)5NH2 · HCl . The compound has a molecular weight of 272.77 .
Chemical Reactions Analysis
“N-Z-1,5-pentanediamine hydrochloride” is used in the preparation of bio-based pentamethylene diisocyanate (PDI), which has shown excellent properties in the application of adhesives and thermosetting polyurethane . In the two-step reaction, PDA initially reacts with a cold phosgene solution to produce 1,5-pentanediamine hydrochloride (PDAH) and carbamate. Phosgene is then further introduced and gradually heated to produce PDI .
Physical And Chemical Properties Analysis
“N-Z-1,5-pentanediamine hydrochloride” is a solid compound . It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.
Applications De Recherche Scientifique
Revêtements en polyuréthane à base biologique
“Chlorhydrate de N-Z-1,5-pentanediamine” est une matière première importante pour la préparation du diisocyanate de pentaméthylène à base biologique (PDI). Le PDI a montré d'excellentes propriétés dans l'application des adhésifs et des polyuréthanes thermodurcissables . Les revêtements en polyuréthane (PU) à base biologique sont largement utilisés depuis des décennies et remplacent progressivement les revêtements pétrochimiques en raison de leurs avantages en termes de faible impact environnemental, de facilité d'accès, de faible coût et de bonne biodégradabilité .
Adhésifs
Le composé est utilisé dans la production d'adhésifs. Le diisocyanate de pentaméthylène à base biologique (PDI), qui est dérivé du “this compound”, a montré d'excellentes propriétés dans l'application des adhésifs .
Polyuréthane thermodurcissable
“this compound” est utilisé dans la production de polyuréthane thermodurcissable. Le PDI à base biologique dérivé de ce composé a montré d'excellentes propriétés dans l'application du polyuréthane thermodurcissable .
Séparation et purification
Le composé est utilisé dans le processus de séparation, de purification et de cristallisation à partir du bouillon de fermentation par résine cationique . Ce processus contribue à la mise à l'échelle industrielle de la séparation du “this compound”.
Recherche sur le cancer
“Chlorhydrate de N-Carbobenzoxy-1,5-diaminopentane” a été utilisé dans le développement de dérivés de l'ellipticine ayant une affinité pour le récepteur des œstrogènes. Cette approche est utilisée pour développer des médicaments intercalants ayant un effet spécifique sur le cancer du sein hormono-dépendant .
Réactif de réticulation
“Chlorhydrate de N-Carbobenzoxy-1,5-diaminopentane” est utilisé comme réactif de réticulation . Les réactifs de réticulation sont utilisés dans diverses applications de recherche scientifique, notamment l'étude des interactions protéine-protéine, la structure cellulaire et la stabilité des protéines et des acides nucléiques.
Orientations Futures
“N-Z-1,5-pentanediamine hydrochloride” is an important raw material for the preparation of bio-based pentamethylene diisocyanate (PDI), which has shown excellent properties in the application of adhesives and thermosetting polyurethane . The raw material for PDI is 1,5-pentanediamine (PDA), which needs to be obtained from biomass such as feed corn starch through biological fermentation engineering . This suggests that “N-Z-1,5-pentanediamine hydrochloride” could play a significant role in the development of bio-based materials in the future.
Mécanisme D'action
Mode of Action
It is known that the compound can be used as a cross-linking reagent . Cross-linking reagents can create covalent bonds between different molecules, altering their structure and function. This could potentially lead to changes in the targets it interacts with .
Biochemical Pathways
It is known that the compound can be used in the synthesis of polyamines , which are involved in various biochemical pathways, including cell growth and differentiation, gene expression, and signal transduction .
Result of Action
Given its potential use as a cross-linking reagent , it may induce structural and functional changes in its target molecules, potentially affecting cellular processes.
Propriétés
IUPAC Name |
benzyl N-(5-aminopentyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRBXGDTOPWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526422 |
Source


|
| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18807-74-4 |
Source


|
| Record name | Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbobenzoxy-1,5-diaminopentane Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



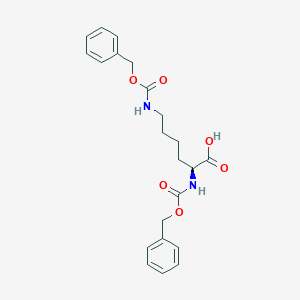
![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
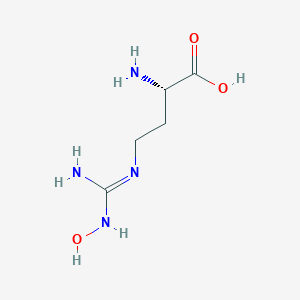
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
